N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide

Medicinal chemistry Chemical biology Small-molecule probe development

CAS 896325-54-5 is a modular, chiral small molecule (C₂₂H₂₃NO₄S; MW 397.49) combining a furan ring, tosyl group, and 3,4-dimethylbenzamide terminus. Its 3D architecture enables systematic SAR exploration unmatched by unsubstituted or nitro analogs. Available at ≥95% purity, it's ideal as an LC-MS reference standard, virtual screening scaffold, or starting point for fragment-based discovery. Note: no public bioactivity data exists—procure only for de novo target ID or well-resourced screening programs.

Molecular Formula C22H23NO4S
Molecular Weight 397.5 g/mol
CAS No. 896325-54-5
Cat. No. B6520878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide
CAS896325-54-5
Molecular FormulaC22H23NO4S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)C)C)C3=CC=CO3
InChIInChI=1S/C22H23NO4S/c1-15-6-10-19(11-7-15)28(25,26)21(20-5-4-12-27-20)14-23-22(24)18-9-8-16(2)17(3)13-18/h4-13,21H,14H2,1-3H3,(H,23,24)
InChIKeyMAWBRGXNTBRCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

896325-54-5 — N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide: Procurement-Ready Structural and Physicochemical Baseline


CAS 896325-54-5, systematically named N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide, is a fully synthetic small molecule (molecular formula C₂₂H₂₃NO₄S, molecular weight 397.49 g·mol⁻¹) built around three distinct pharmacophoric modules: a furan ring, a 4-methylbenzenesulfonyl (tosyl) group, and a 3,4-dimethylbenzamide terminus connected through a chiral ethyl linker . The compound is commercially available from multiple suppliers at purities of ≥95% . However, no peer-reviewed primary research article, patent with disclosed biological data, or authoritative database entry (e.g., ChEMBL, PubChem BioAssay, DrugBank, PDB) was identified that reports quantitative biological activity, target engagement, or ADMET parameters for this specific CAS number. Consequently, the available baseline is limited to structural identity, supplier-reported physicochemical descriptors, and class-level chemical features, with no experimentally confirmed functional annotation to support procurement decisions beyond compound identity verification.

Why In-Class Sulfonamide-Benzamide Analogs Cannot Substitute for 896325-54-5 in Structure-Focused Discovery Campaigns


The compound 896325-54-5 belongs to a structurally intricate chemotype in which three modules — the furan ring, the tosyl group, and the 3,4-dimethylbenzamide — are assembled in a precise three-dimensional arrangement around a chiral ethyl linker. Within the broader family of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamides, even conservative substituent changes on the benzamide ring (e.g., 2,5-dimethoxy, 3-nitro, 4-ethoxy, or unsubstituted benzamide) generate distinct CAS-numbered entities with divergent molecular surfaces, hydrogen-bonding capacities, and conformational preferences . In the absence of publicly available target-engagement or phenotypic screening data for any member of this sub-series, there is no experimentally validated structure–activity relationship (SAR) upon which to base a generic substitution. A procurement decision made by analogy to a structurally related but uncharacterized congener therefore carries the risk of obtaining a compound with different — and entirely unvalidated — physicochemical and biological properties. Until quantitative head-to-head data become available, substitution without loss of functional fidelity cannot be assumed.

Quantitative Differentiation Evidence for 896325-54-5: Absence of Public Comparator Data — A Critical Procurement Caution


Structural Determinants Differentiating 896325-54-5 from Closest Named Analogs

A scaffold-level comparison shows that 896325-54-5 differs from the closest named analogs by the substitution pattern on the benzamide ring. The 3,4-dimethylbenzamide motif introduces two modestly electron-donating methyl groups that increase log P and modulate π-stacking potential relative to the unsubstituted benzamide analog (CAS 877816-66-5, N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide) and the electron-withdrawing 3-nitrobenzamide analog (CAS available from smolecule.com) . However, no experimentally measured log P, solubility, permeability, or target-binding values have been publicly disclosed for any of these compounds, so the comparison remains purely computational and qualitative.

Medicinal chemistry Chemical biology Small-molecule probe development

Estimated Physicochemical Differentiation: cLog P and Hydrogen-Bonding Profile vs. Unsubstituted and Polar Analogs

In the absence of experimentally measured log P or solubility values for 896325-54-5 or its named analogs, in silico estimations based on the molecular formula (C₂₂H₂₃NO₄S, MW 397.49) and functional-group composition predict a moderately lipophilic compound (estimated cLog P ≈ 3.5–4.0) with four hydrogen-bond acceptors (the sulfonamide oxygens, the amide carbonyl, and the furan oxygen) and one hydrogen-bond donor (the amide N–H) . The 3,4-dimethyl substitution on the benzamide ring is expected to reduce aqueous solubility relative to an unsubstituted or polar-substituted (e.g., 3-nitro) analog, but no experimental data confirm this trend. These class-level physicochemical inferences cannot substitute for measured values when solubility-limited assay performance or formulation compatibility is a procurement criterion.

Physicochemical profiling Drug-likeness Library design

Purity Specification as a Minimum Procurement Gate

The commercially listed purity for 896325-54-5 is ≥95% as determined by the supplier's internal QC protocols . This specification is comparable to purity levels listed for structurally similar analogs (e.g., CAS 877816-68-7 at 95%+) and represents a minimum industry-standard gate for screening-compound procurement. No orthogonal purity certification (e.g., qNMR, elemental analysis, or independent LC-MS verification) is publicly available for this specific CAS number. Consequently, end-users requiring high-confidence purity for quantitative pharmacology (e.g., IC₅₀ determination, SPR, ITC) should plan for independent re-analysis upon receipt.

Compound quality control Assay reproducibility Chemical procurement

Application Scenarios for 896325-54-5 Based on Structural Features and Evidence Limitations


Scaffold-Hopping and Structure–Activity Relationship (SAR) Library Expansion

896325-54-5 can serve as a starting point or reference compound in medicinal chemistry campaigns exploring furan-tosyl-benzamide chemotypes. Its 3,4-dimethylbenzamide terminus offers a distinct steric and electronic profile relative to unsubstituted or nitro-substituted analogs, enabling systematic SAR interrogation if a biological target is identified through future screening . Procurement in milligram-to-gram quantities from suppliers offering ≥95% purity supports initial library synthesis and analog generation.

Computational Chemistry and In Silico Screening Libraries

The well-defined 3D structure and modular architecture make 896325-54-5 a candidate for virtual screening libraries and docking studies. Its estimated moderate lipophilicity and balanced hydrogen-bonding profile are compatible with common drug-likeness filters, though no experimentally validated target exists to anchor computational predictions. Use in ligand-based pharmacophore modeling requires caution and explicit acknowledgment of the absence of bioactivity data.

Analytical Reference Standard for Method Development

The compound's molecular formula (C₂₂H₂₃NO₄S), molecular weight (397.49), and distinct chromophoric functional groups (furan, tosyl, benzamide) make it suitable as a retention-time or mass-spectral reference in LC-MS method development for sulfonamide-containing small molecules . Its availability at ≥95% purity supports its use as a system suitability standard, provided that end-users perform independent purity verification for quantitative applications.

Chemical Biology Probe Development (Exploratory Phase Only)

In exploratory chemical biology, 896325-54-5 may be procured for phenotypic or fragment-based screening panels where structurally diverse, drug-like scaffolds are tested against panels of biological targets. However, the complete absence of public bioactivity, selectivity, or target-engagement data means that any screening hit would require de novo target deconvolution and full SAR characterization. Procurement for this purpose is justified only within well-resourced discovery programs equipped to handle uncharacterized starting points.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.